

# Technical Support Center: Colistin Adsorption to Polystyrene Labware

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## Compound of Interest

Compound Name: Colistin IV

Cat. No.: B8351705

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This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the significant issue of colistin adsorption to polystyrene labware. Adherence of the cationic polypeptide colistin to negatively charged polystyrene surfaces can lead to a substantial loss of the effective drug concentration, resulting in inaccurate experimental outcomes, particularly in antimicrobial susceptibility testing.

## Frequently Asked Questions (FAQs)

Q1: Why does my colistin solution lose potency when I use polystyrene labware?

A1: Colistin is a polycationic peptide, meaning it carries multiple positive charges. Polystyrene, a commonly used plastic in laboratory settings, possesses a net negative surface charge. This difference in charge leads to a strong electrostatic attraction, causing colistin molecules to adsorb onto the surface of polystyrene tubes, plates, and other labware. This binding removes the active drug from your solution, reducing its effective concentration and potentially leading to erroneous experimental results, such as falsely elevated Minimum Inhibitory Concentration (MIC) values.<sup>[1][2][3]</sup>

Q2: Is polystyrene the only problematic plastic for colistin experiments?

A2: While polystyrene is the most problematic material due to its high binding affinity for colistin, other plastics like standard polypropylene can also adsorb the drug, although generally to a lesser extent.[1][3] To minimize adsorption, the use of low-protein-binding polypropylene labware is highly recommended for preparing and storing colistin solutions.[1][3]

Q3: How significantly can colistin adsorption affect my Minimum Inhibitory Concentration (MIC) results?

A3: The adsorption of colistin to polystyrene microplates, which are often used for broth microdilution (BMD) assays, can dramatically skew MIC results. Studies have shown that after 24 hours of incubation, the remaining colistin concentration in polystyrene microplates can be as low as 2% of the initial concentration, depending on the manufacturer of the plate.[1] This loss of active antibiotic can lead to falsely high MIC values, potentially misclassifying a susceptible bacterial strain as resistant. This has significant implications for both clinical diagnostics and the development of new antimicrobial agents.[1]

Q4: Can I use any additives to prevent colistin from binding to polystyrene?

A4: Yes, certain additives can be used to mitigate colistin adsorption. Surfactants, such as Polysorbate 80 (Tween 80), can be added to the medium at a low concentration (e.g., 0.002%) to reduce colistin's adherence to plastic surfaces.[4][5][6] Another effective strategy is to pre-coat the polystyrene surface with a protein solution, like bovine serum albumin (BSA), which blocks the sites where colistin would otherwise bind.[1] However, it is crucial to consider the potential for these additives to interfere with your specific experimental setup, as surfactants can have their own antimicrobial effects or interact with the drug.[3]

Q5: How can I minimize colistin loss during the preparation of serial dilutions?

A5: Each new plastic surface introduced during serial dilutions presents an opportunity for colistin to adsorb. To counteract this, it is advisable to minimize the number of dilution steps. An incremental dilution scheme, which involves fewer transfers and thus less contact with new plastic surfaces, is preferable to a traditional two-fold serial dilution.[1] Additionally, using low-binding pipette tips is recommended for all steps involving colistin solutions.

## Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
Inconsistent or unexpectedly high colistin MIC values	Significant binding of colistin to the polystyrene assay plate.	<ol style="list-style-type: none"><li>1. Switch to low-protein-binding polypropylene microplates. This is the most effective way to minimize colistin loss.<sup>[1]</sup><sup>[3]</sup></li><li>2. If polystyrene plates must be used, be aware of the significant brand-to-brand variability in colistin binding and aim for consistency in the brand used.<sup>[1]</sup></li><li>3. Consider pre-conditioning the polystyrene plates with a protein solution like Bovine Serum Albumin (BSA) if it is compatible with your experimental design.<sup>[1]</sup></li></ol>
Loss of colistin concentration in stock or working solutions	Adsorption of colistin to storage containers (e.g., polystyrene or standard polypropylene tubes).	<ol style="list-style-type: none"><li>1. Store all colistin solutions in low-protein-binding polypropylene tubes.<sup>[1]</sup></li><li>2. Prepare working solutions fresh as needed and minimize the storage time in any plastic container.</li></ol>
Variability in results between experiments	Inconsistent use of labware or variable dilution techniques.	<ol style="list-style-type: none"><li>1. Standardize all plasticware used in your experiments, including pipette tips, tubes, and plates.<sup>[1]</sup></li><li>2. Adopt a standardized and minimal-step dilution protocol to ensure consistency.<sup>[1]</sup></li></ol>

## Quantitative Data on Colistin Adsorption

The following tables summarize the extent of colistin loss observed in different types of labware, providing a clear comparison to guide your material selection.

Table 1: Percentage of Expected Colistin Concentration Remaining After 24 Hours in Various Tube Types

Initial Concentration (mg/L)	Low-Protein-Binding Polypropylene Microtube	Polypropylene Tube	Glass Tube	Polystyrene Tube
0.125	59%	23%	25%	8.4%
8	90%	90%	80%	84%

Data synthesized from a study by Karvanen et al. (2017) as presented in BenchChem technical support documents.[\[1\]](#)[\[3\]](#)

Table 2: Comparison of Colistin Recovery from Different Polystyrene Microplate Brands After 24 Hours

Microplate Brand	Expected Concentration (mg/L)	Remaining Concentration
Greiner Bio-One	8	2%
Nunc	8	70%

Data from a study by Karvanen et al. as cited by Sharafi & Ardebili (2019).[\[1\]](#)

## Experimental Protocols

### Protocol 1: Quantification of Colistin Adsorption to Labware

This protocol provides a method to determine the extent of colistin binding to a specific type of labware (e.g., polystyrene tubes or plates).

#### Materials:

- Colistin sulfate powder
- Selected labware for testing (e.g., polystyrene tubes, polypropylene tubes, low-protein-binding tubes)
- Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
- LC-MS/MS system for colistin quantification
- Sterile, low-binding pipette tips

#### Procedure:

- **Prepare Colistin Stock Solution:** Accurately prepare a high-concentration stock solution of colistin sulfate in sterile water.
- **Prepare Working Solutions:** Dilute the stock solution in the chosen broth medium to a range of clinically relevant concentrations (e.g., 0.125 to 8 mg/L).
- **Initial Concentration Measurement (T=0):** Immediately after preparing the working solutions, take an aliquot from each concentration and process it for LC-MS/MS analysis to determine the initial concentration ( $C_0$ ). This serves as the baseline.
- **Incubation:** Dispense the remaining working solutions into the different types of labware being tested. Incubate under standard conditions (e.g., 37°C for 24 hours).
- **Final Concentration Measurement (T=24):** After the incubation period, collect aliquots from each piece of labware and analyze them using LC-MS/MS to determine the final colistin concentration ( $C_{24}$ ).
- **Calculate Percentage of Adsorption:** The percentage of colistin adsorbed can be calculated using the following formula:  $\% \text{ Adsorption} = [(C_0 - C_{24}) / C_0] * 100$

## Protocol 2: Broth Microdilution (BMD) MIC Assay with Minimized Colistin Adsorption

This protocol is based on the recommendations from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to account for colistin adsorption.

Materials:

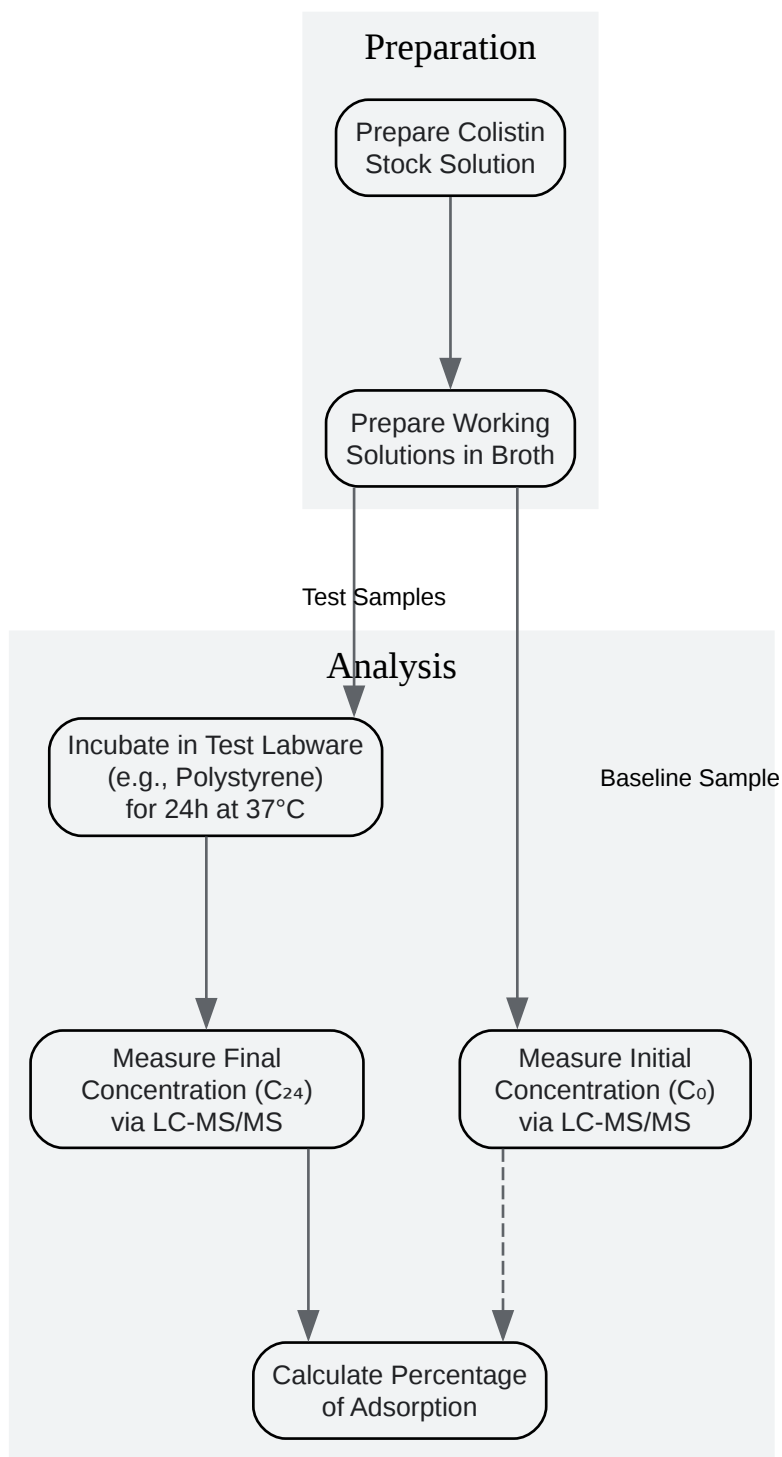
- Colistin sulfate
- Low-protein-binding polypropylene microplates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (e.g., E. coli ATCC 25922)

Procedure:

- **Prepare Colistin Dilutions:** Perform serial two-fold dilutions of colistin sulfate in CAMHB directly in the low-protein-binding polypropylene microdilution plate to achieve the desired final concentration range.
- **Prepare Inoculum:** Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Inoculate Plate:** Add the standardized bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
- **Incubation:** Seal the plate and incubate at  $35 \pm 1^\circ\text{C}$  for 16-20 hours in ambient air.
- **Determine MIC:** Read the plate visually. The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

## Visual Guides

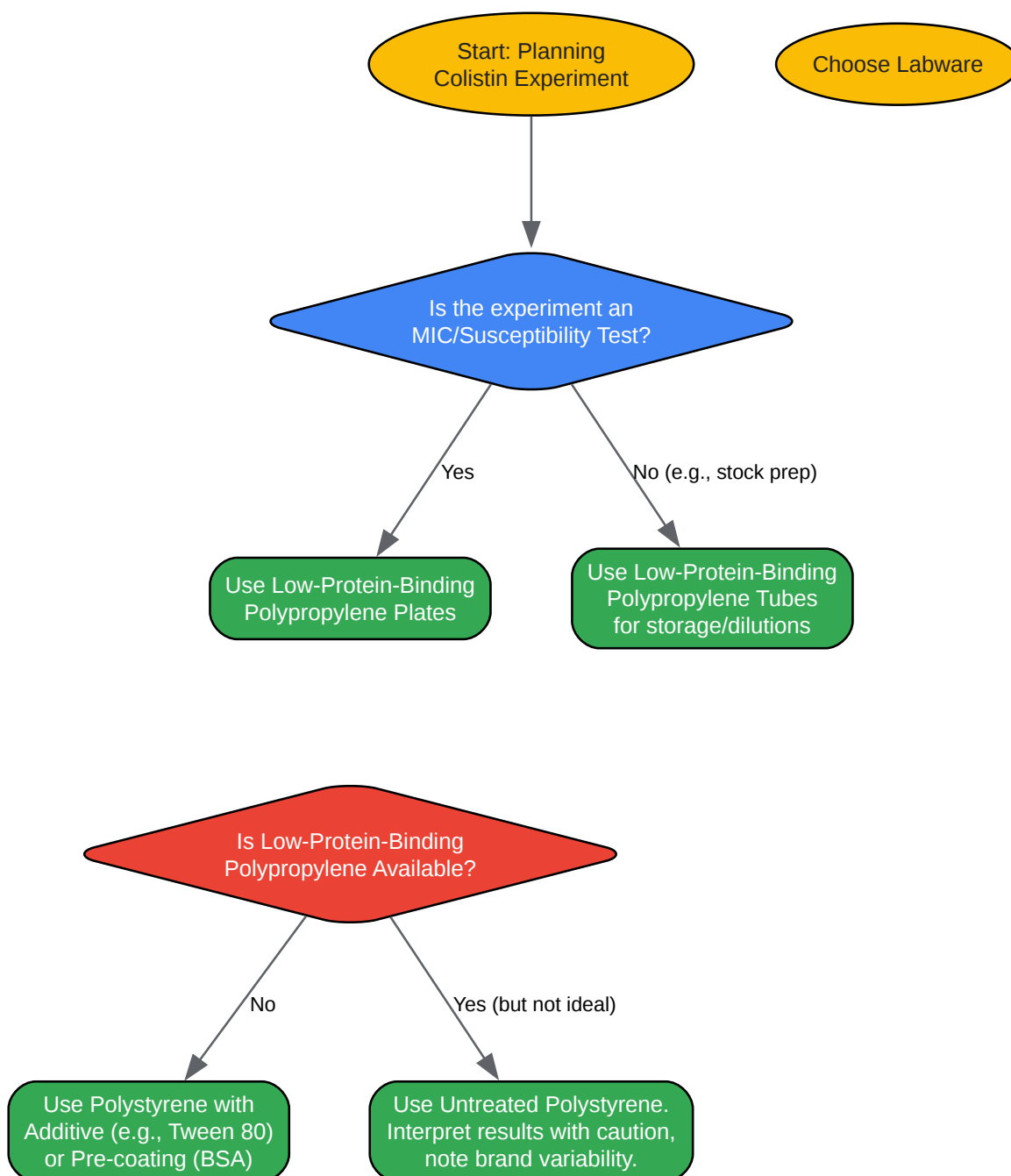
### Experimental Workflow for Quantifying Colistin Adsorption



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Caption: Workflow for quantifying colistin adsorption to labware.

## Decision Tree for Labware Selection in Colistin Assays



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